molecular formula C18H19N5OS B5645993 3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No. B5645993
M. Wt: 353.4 g/mol
InChI Key: FGPGLDGAWBKEHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine" often involves multi-step processes. For instance, Lamphon et al. (2004) described the synthesis of thiazolo[3,2-a]pyridine derivatives, a related compound, through condensation and cyclocondensation reactions (Lamphon et al., 2004). Similarly, Cao et al. (2014) developed a novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines, which showcases the complex nature of synthesizing such compounds (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like "3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine" is characterized by various heterocyclic frameworks. A study by Lorenc et al. (2008) on imidazo[4,5-b]pyridine derivatives using density functional theory (DFT) provides insights into the molecular structure of similar compounds (Lorenc et al., 2008).

Chemical Reactions and Properties

The chemical reactions of such compounds can be quite diverse. For example, El-Hag Ali et al. (2005) detailed the synthesis of novel thiazolo[3,2-a]pyridines and their reactions, demonstrating the complex chemical behavior of these molecules (El-Hag Ali et al., 2005).

Physical Properties Analysis

Analyzing the physical properties of "3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine" would involve understanding its solubility, melting point, and crystalline structure. Studies like those by Fun et al. (2011) on imidazo[1,2-a]pyridine derivatives could provide a basis for understanding these aspects (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity and stability, can be complex. Halim and Ibrahim (2022) performed a detailed analysis of a similar compound, providing insights into its chemical behavior and interactions (Halim & Ibrahim, 2022).

properties

IUPAC Name

[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(16-12-25-13-21-16)23-7-2-4-15(11-23)17-20-6-8-22(17)10-14-3-1-5-19-9-14/h1,3,5-6,8-9,12-13,15H,2,4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPGLDGAWBKEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

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